N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting carboxylic acids with amidoximes.
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacterial and viral pathogens.
Material Science: Oxadiazole derivatives are explored for their use in high-energy materials and as components in organic electronics.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This stability allows the compound to effectively interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds have similar structures but different substituents on the phenyl rings.
1,2,4-Oxadiazoles with different substituents: Various 1,2,4-oxadiazole derivatives with different functional groups are studied for their diverse biological activities.
Uniqueness
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent and its stability in various chemical environments.
Properties
Molecular Formula |
C19H19N3O5 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O5/c1-3-25-15-6-4-13(5-7-15)18-21-19(22-27-18)20-17(23)12-26-16-10-8-14(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI Key |
SENOYURFLSRORY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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